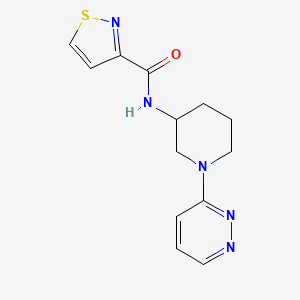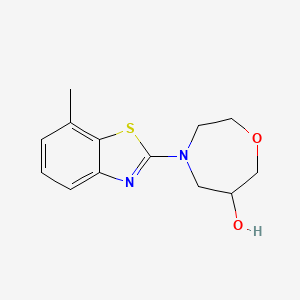![molecular formula C19H19N3O2 B6975472 (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B6975472.png)
(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone is a complex organic molecule that features a benzoxazepine ring fused with a pyrazolopyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone typically involves multi-step organic reactions. The starting materials often include substituted benzoxazepines and pyrazolopyridines. Key steps in the synthesis may involve:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving ortho-aminophenols and appropriate carbonyl compounds under acidic or basic conditions.
Formation of the Pyrazolopyridine Moiety: This can be synthesized via condensation reactions involving hydrazines and pyridine derivatives.
Coupling Reaction: The final step involves coupling the benzoxazepine and pyrazolopyridine units using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, (3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone could be investigated for its therapeutic potential, particularly in targeting specific receptors or enzymes involved in disease pathways.
Industry
In the industrial sector, this compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Pathways Involved: The compound may affect pathways related to cell signaling, metabolism, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone: shares structural similarities with other benzoxazepine and pyrazolopyridine derivatives.
Benzoxazepine Derivatives: Compounds like 1,4-benzoxazepine-5-carboxylic acid.
Pyrazolopyridine Derivatives: Compounds such as 5-methylpyrazolo[1,5-a]pyridine-3-carboxamide.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct bioactivity and chemical reactivity compared to its individual components.
Propriétés
IUPAC Name |
(3-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-7-8-22-17(9-13)16(10-20-22)19(23)21-11-15-5-3-4-6-18(15)24-12-14(21)2/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDVVCILEYRCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1C(=O)C3=C4C=C(C=CN4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-Bromophenyl)-2-[(2-fluoro-3-methoxyphenyl)methylamino]ethanol](/img/structure/B6975398.png)
![5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6975399.png)

![2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B6975418.png)
![2-[(4-Cyclopentyloxypiperidin-1-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975426.png)
![benzyl N-[1-(2,5-dimethyl-1,3-oxazole-4-carbonyl)azetidin-3-yl]carbamate](/img/structure/B6975433.png)
![tert-butyl N-[[1-(1,4-dioxan-2-ylmethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B6975439.png)
![N-ethyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide](/img/structure/B6975440.png)
![N-[[2-[[2-(hydroxymethyl)pyrrolidin-1-yl]methyl]phenyl]methyl]-5-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B6975467.png)
![3-phenyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole](/img/structure/B6975470.png)
![5-cyclopropyl-N-[(3,5-dibromopyridin-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6975480.png)
![2-[[4-[(2-Fluorophenyl)methoxy]piperidin-1-yl]methyl]-5-propan-2-yl-1,3,4-thiadiazole](/img/structure/B6975504.png)

![N-[(3,5-dibromopyridin-4-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazol-2-amine](/img/structure/B6975510.png)
